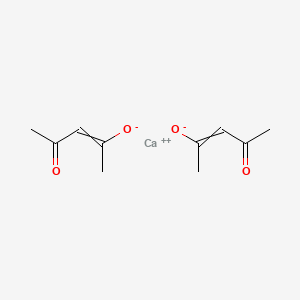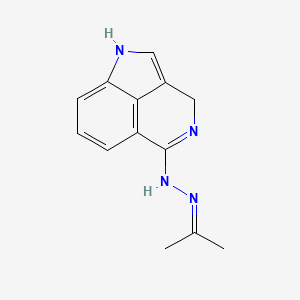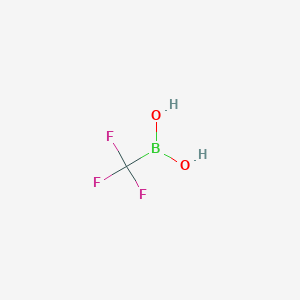
(Trifluoromethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethyl)boronic acid, also known as 4-(Trifluoromethyl)phenylboronic acid, is a boronic acid derivative . It is a highly valuable building block in organic synthesis . It is used as a reactant in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
Synthesis Analysis
The synthesis of (Trifluoromethyl)boronic acid involves various chemical reactions. One of the key reactions involved is the protodeboronation of pinacol boronic esters . Another important reaction is the palladium-catalyzed direct arylation .Molecular Structure Analysis
The molecular formula of (Trifluoromethyl)boronic acid is C7H6BF3O2 . It has a molecular weight of 189.93 .Chemical Reactions Analysis
(Trifluoromethyl)boronic acid can be used as a reactant in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, and more .Physical And Chemical Properties Analysis
(Trifluoromethyl)boronic acid is a white to pale yellow powder . It has a melting point of 245-250 °C .Safety and Hazards
Zukünftige Richtungen
Boronic acid-based compounds like (Trifluoromethyl)boronic acid have been gaining popularity in the synthesis of small chemical receptors . They have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of (Trifluoromethyl)boronic acid lies in further exploring these applications and developing new chemistries using boron .
Relevant papers on (Trifluoromethyl)boronic acid include studies on its use in the functionalization of commercially obtained plasma-synthesized multi-layer graphitic material , and its role in Suzuki-Miyaura coupling . These papers provide valuable insights into the properties and potential applications of (Trifluoromethyl)boronic acid.
Eigenschaften
CAS-Nummer |
762208-32-2 |
|---|---|
Molekularformel |
CH2BF3O2 |
Molekulargewicht |
113.83 g/mol |
IUPAC-Name |
trifluoromethylboronic acid |
InChI |
InChI=1S/CH2BF3O2/c3-1(4,5)2(6)7/h6-7H |
InChI-Schlüssel |
WXJNZXZAXNWRDN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(Bromomethyl)-1,3-oxazol-2-yl]-6-chloro-1-(phenylsulfonyl)-1H-indazole](/img/structure/B8691308.png)
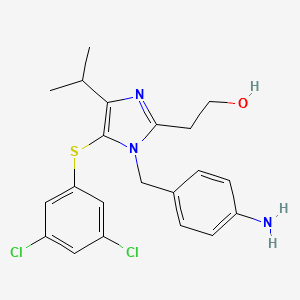
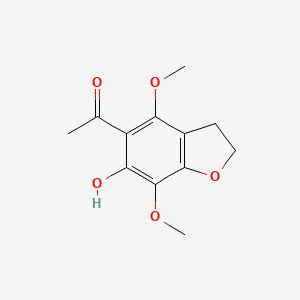
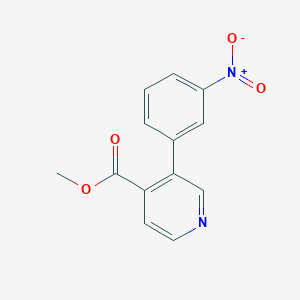
![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
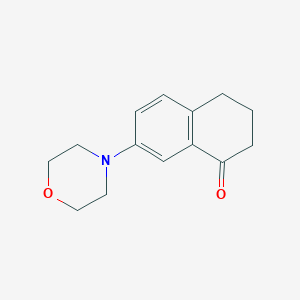
![2-[(2,4-dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8691354.png)
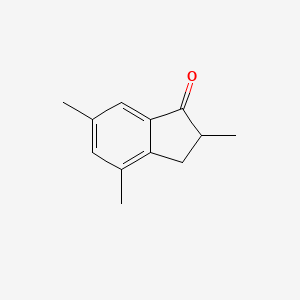
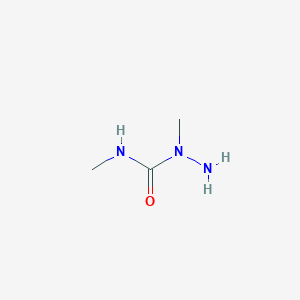
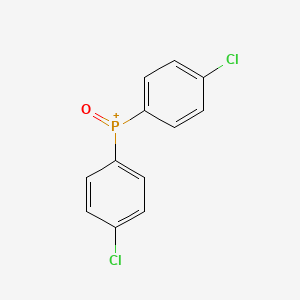
![(3-{4-[2-(2,4-Dichloro-Phenoxy)-Ethylcarbamoyl]-5-Phenyl-Isoxazol-3-Yl}-Phenyl)-Acetic Acid](/img/structure/B8691387.png)
